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Introduction

A significant barrier to an HIV cure is the persistence of a latent viral reservoir, primarily in

resting CD4+ T cells.[1] These latently infected cells are transcriptionally silent, rendering them

invisible to the immune system and unaffected by antiretroviral therapy (ART).[2] The "shock

and kill" strategy aims to reactivate these latent proviruses using Latency Reversing Agents

(LRAs), making the cells susceptible to clearance.[2]

The Polymerase-Associated Factor 1 Complex (PAF1C) is a host cell transcriptional regulator

that has been identified as a negative regulator of HIV-1 transcription.[1] PAF1C contributes to

HIV latency by inducing promoter-proximal pausing of RNA Polymerase II (Pol II) at the viral

long terminal repeat (LTR) promoter.[1][3]

iPAF1C: A First-in-Class PAF1C Inhibitor

iPAF1C is a novel small-molecule inhibitor that disrupts the assembly of the PAF1C by

targeting the interaction between its PAF1 and CTR9 subunits.[4] This disruption leads to the

dissociation of PAF1C from chromatin, releasing the paused RNA Pol II and promoting

productive transcriptional elongation of the integrated HIV-1 provirus.[1][3]

Ex vivo studies using peripheral blood mononuclear cells (PBMCs) from virally suppressed

PLWH have demonstrated that iPAF1C can act as an effective LRA.[1] Notably, unlike in cell
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line models, iPAF1C alone is sufficient to induce viral transcription in these primary patient

cells.[1] Furthermore, it exhibits synergistic activity when combined with other LRAs, such as

the bromodomain inhibitor JQ1.[1][5] These findings position iPAF1C as a promising candidate

for inclusion in HIV cure strategies.

Quantitative Data Summary
The following table summarizes the results from an ex vivo study on PBMCs isolated from four

virally suppressed PLWH. Cells were treated for 48 hours, and HIV-1 latency reversal was

measured by quantifying gag mRNA transcripts via qRT-PCR.[1][5] The data, presented as fold

change over DMSO control, demonstrates the efficacy of iPAF1C alone and in combination

with other LRAs.

Treatment Group
Mean Fold Change in HIV-1
gag mRNA (± SD)

Key Finding

iPAF1C ~4-fold

iPAF1C alone significantly

reverses latency in patient

PBMCs.[1]

JQ1 ~6-fold
JQ1, a known LRA, induces

viral transcription.[1][5]

JQ1 + iPAF1C ~12-fold
iPAF1C significantly enhances

the activity of JQ1.[1][5]

PHA ~10-fold

A potent, non-specific T-cell

activator used as a positive

control.[5]

PMA ~2.5-fold

A PKC agonist with modest

latency reversal activity in this

context.[5]

Data are approximated from graphical representations in Soliman et al., Science Advances

(2023) and represent the average of four donors.[1][5]
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Mechanism of Action: iPAF1C-Mediated Latency
Reversal

iPAF1C Disrupts Transcriptional Repression at the HIV-1 LTR

Latent State (No Treatment)

Reactivated State (iPAF1C Treatment)

HIV-1 LTR Paused RNA Pol II

HIV-1 Gene Body

PAF1C Complex
(PAF1-CTR9 Intact)

Disrupted PAF1CHIV-1 LTR Elongating RNA Pol II

HIV-1 Gene Body

Elongation

HIV-1 RNA

Transcription

iPAF1C
(Small Molecule)

Disrupts
PAF1-CTR9
Interaction
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Click to download full resolution via product page

Caption: iPAF1C disrupts the PAF1C complex, releasing paused RNA Pol II to transcribe HIV-1

genes.

Experimental Workflow: Ex Vivo Treatment of PLWH
PBMCs
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Workflow for Testing iPAF1C on Primary PBMCs from PLWH

Obtain Whole Blood
from Virally Suppressed PLWH

Isolate PBMCs via
Density Gradient Centrifugation

Culture PBMCs in
Appropriate Media (e.g., R10)

Treat Cells with Compounds:
- DMSO (Vehicle Control)

- iPAF1C
- LRA (e.g., JQ1)
- iPAF1C + LRA

Incubate for 48 Hours
(37°C, 5% CO2)

Harvest Cells and
Isolate Total RNA

qRTTPCR

Perform qRT-PCR to Quantify
HIV-1 gag mRNA Levels

Analyze Data:
Calculate Fold Change

Relative to DMSO Control

Click to download full resolution via product page
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Caption: Workflow for isolating, treating, and analyzing PBMCs from PLWH for HIV latency

reversal.

Experimental Protocols
The following protocols are based on methodologies described for ex vivo analysis of HIV

latency reversal.[1][2][6]

Protocol 1: Isolation and Culture of PBMCs from Whole
Blood
Objective: To isolate viable PBMCs from blood collected from PLWH for subsequent culture

and treatment.

Materials:

Whole blood in Acid Citrate Dextrose (ACD) or EDTA tubes

Ficoll-Paque PLUS or similar density gradient medium

RPMI 1640 medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution

Phosphate-Buffered Saline (PBS)

50 mL conical tubes

Serological pipettes

Centrifuge with swinging-bucket rotor

Procedure:

Dilute whole blood 1:1 with sterile PBS at room temperature.
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Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical

tube, minimizing mixing at the interface.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, carefully aspirate the upper plasma layer.

Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface

using a sterile pipette.

Transfer the cells to a new 50 mL conical tube and add PBS to a final volume of 45 mL.

Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.

Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium

(RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).

Perform a cell count using a hemocytometer or automated cell counter and assess viability

(e.g., with Trypan Blue).

Adjust cell density to 2 x 10⁶ cells/mL in complete culture medium for the latency reversal

assay.

Protocol 2: Ex Vivo HIV-1 Latency Reversal Assay
Objective: To treat PBMCs from PLWH with iPAF1C and other LRAs to quantify the reversal of

HIV-1 latency.

Materials:

Isolated PBMCs at 2 x 10⁶ cells/mL

iPAF1C (e.g., 10 mM stock in DMSO)

Other LRAs as required (e.g., JQ1, 10 mM stock in DMSO)

DMSO (Vehicle control)

24-well tissue culture plates
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Complete culture medium (as above)

Procedure:

Plate 1 mL of the PBMC suspension (2 x 10⁶ cells) into each well of a 24-well plate.

Prepare working solutions of iPAF1C and other LRAs. For a final concentration of 10 µM

iPAF1C from a 10 mM stock, a 1:1000 dilution is required.

Add the compounds to the appropriate wells. Example treatment groups:

Well A1 (Control): Add DMSO (volume equivalent to the highest volume of drug added).

Well A2 (iPAF1C): Add iPAF1C to a final concentration of 6.25-20 µM.[1][4]

Well A3 (LRA): Add JQ1 to a final concentration of 1 µM.

Well A4 (Combination): Add both iPAF1C and JQ1 to their final concentrations.

Gently mix the plate by swirling.

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.[1]

After incubation, proceed immediately to RNA isolation (Protocol 3).

Protocol 3: RNA Isolation and qRT-PCR for HIV-1 gag
Objective: To quantify the amount of HIV-1 gag transcripts as a measure of viral reactivation.

Materials:

Treated PBMCs from Protocol 2

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

cDNA synthesis kit (e.g., SuperScript IV VILO, Thermo Fisher)

qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)
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Primers and probe for HIV-1 gag

Primers and probe for a housekeeping gene (e.g., LDHA, GAPDH)

qRT-PCR instrument

Procedure:

RNA Isolation:

Pellet the cells in each well by centrifugation.

Lyse the cells and isolate total RNA according to the manufacturer's protocol for your

chosen kit.

Elute RNA in nuclease-free water and determine its concentration and purity (e.g., using a

NanoDrop spectrophotometer).

cDNA Synthesis:

Synthesize cDNA from an equal amount of RNA (e.g., 200-500 ng) from each sample

using a reverse transcription kit. Follow the manufacturer's instructions.

Quantitative RT-PCR:

Prepare the qPCR reaction mix for each sample in triplicate for both the target gene (HIV-

1 gag) and the housekeeping gene.

The reaction should contain qPCR master mix, forward and reverse primers, probe, and

the synthesized cDNA.

Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.

Data Analysis:

Determine the cycle threshold (Ct) values for all reactions.

Calculate the relative quantification of HIV-1 gag expression using the ΔΔCt method.
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Normalize the gag Ct values to the housekeeping gene Ct values for each sample (ΔCt =

Ctgag - Cthousekeeping).

Calculate the fold change relative to the DMSO control (ΔΔCt = ΔCtTreated - ΔCtDMSO).

The final fold change is calculated as 2-ΔΔCt.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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